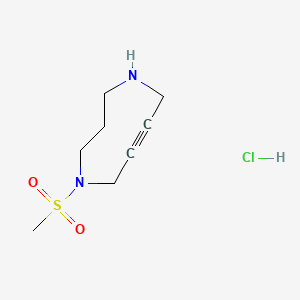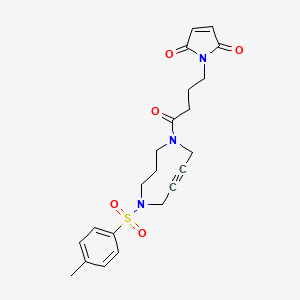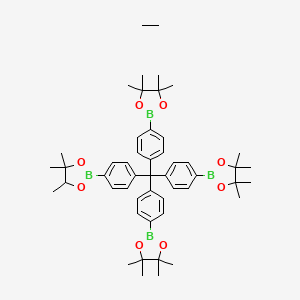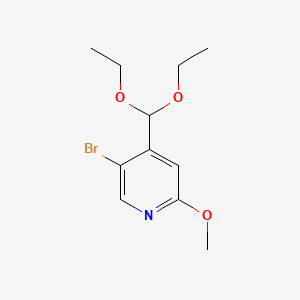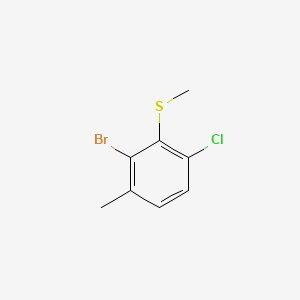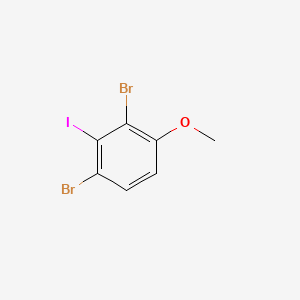
2-(3-Bromo-2,6-dichlorophenyl)-1,3-dioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Bromo-2,6-dichlorophenyl)-1,3-dioxolane, also known as BDP-Dioxolane, is an organobromine compound used for a variety of applications. It is a highly versatile chemical that has been used for various applications in the scientific research field, ranging from the synthesis of pharmaceuticals and agrochemicals to the production of polymers. BDP-Dioxolane is also used in the laboratory for various experiments due to its unique properties.
Wirkmechanismus
The mechanism of action of 2-(3-Bromo-2,6-dichlorophenyl)-1,3-dioxolanee is not yet fully understood. However, it is believed that the compound acts as an electron-rich species, which can react with electron-deficient species to form new compounds. Additionally, 2-(3-Bromo-2,6-dichlorophenyl)-1,3-dioxolanee can act as a Lewis acid, which can catalyze various reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(3-Bromo-2,6-dichlorophenyl)-1,3-dioxolanee are not yet fully understood. However, due to its electron-rich nature, it is believed that 2-(3-Bromo-2,6-dichlorophenyl)-1,3-dioxolanee may interact with certain enzymes and proteins in the body. Additionally, it is believed that 2-(3-Bromo-2,6-dichlorophenyl)-1,3-dioxolanee may act as a Lewis acid and catalyze certain biochemical reactions.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3-Bromo-2,6-dichlorophenyl)-1,3-dioxolanee has several advantages for laboratory experiments. It is a versatile chemical that can be used in a variety of experiments, such as the synthesis of pharmaceuticals, agrochemicals, and polymers. Additionally, 2-(3-Bromo-2,6-dichlorophenyl)-1,3-dioxolanee can act as a Lewis acid, which can catalyze various reactions.
However, there are also some limitations to using 2-(3-Bromo-2,6-dichlorophenyl)-1,3-dioxolanee in laboratory experiments. It is a highly reactive compound, which can be hazardous if not handled properly. Additionally, it is a toxic compound and should be handled with care.
Zukünftige Richtungen
The future directions for 2-(3-Bromo-2,6-dichlorophenyl)-1,3-dioxolanee are vast. It can be used in a variety of applications, such as the synthesis of pharmaceuticals, agrochemicals, and polymers. Additionally, it can be used to study the structure and reactivity of organic molecules, as well as to study the properties of various materials. Additionally, 2-(3-Bromo-2,6-dichlorophenyl)-1,3-dioxolanee can be used to create new materials, such as polyurethanes and polyesters. Additionally, further research is needed to better understand the biochemical and physiological effects of 2-(3-Bromo-2,6-dichlorophenyl)-1,3-dioxolanee. Finally, further research is needed to develop safer and more efficient methods for synthesizing 2-(3-Bromo-2,6-dichlorophenyl)-1,3-dioxolanee.
Synthesemethoden
2-(3-Bromo-2,6-dichlorophenyl)-1,3-dioxolanee can be synthesized from bromine, 2,6-dichlorophenol, and 1,3-dioxolane. The synthesis involves the reaction of bromine and 2,6-dichlorophenol in aqueous solution, followed by the addition of 1,3-dioxolane. The reaction is exothermic and produces 2-(3-Bromo-2,6-dichlorophenyl)-1,3-dioxolanee as the product.
Wissenschaftliche Forschungsanwendungen
2-(3-Bromo-2,6-dichlorophenyl)-1,3-dioxolanee is a versatile chemical that has been used in a variety of scientific research applications. It has been used in the synthesis of pharmaceuticals, agrochemicals, and polymers. It has also been used to study the structure and reactivity of organic molecules, as well as to study the properties of various materials. Additionally, 2-(3-Bromo-2,6-dichlorophenyl)-1,3-dioxolanee has been used in the synthesis of new materials, such as polyurethanes and polyesters.
Eigenschaften
IUPAC Name |
2-(3-bromo-2,6-dichlorophenyl)-1,3-dioxolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrCl2O2/c10-5-1-2-6(11)7(8(5)12)9-13-3-4-14-9/h1-2,9H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWQGYHWTSMPGHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=C(C=CC(=C2Cl)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrCl2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.96 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-Butyl N-[2-[2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethylamino]ethyl]-N-methyl-carbamate](/img/structure/B6286748.png)
